molecular formula C7H8N2O2 B13109386 5-(Isoxazol-3-yl)pyrrolidin-2-one

5-(Isoxazol-3-yl)pyrrolidin-2-one

Cat. No.: B13109386
M. Wt: 152.15 g/mol
InChI Key: OUNFYWHWXJCYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isoxazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an isoxazole and a pyrrolidinone ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyrrolidinones are five-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoxazol-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalyst-free and microwave-assisted methods are particularly attractive due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

5-(Isoxazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Substitution reactions, particularly at the isoxazole ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(Isoxazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Isoxazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Pyrrolidinone: A five-membered lactam ring.

    Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms.

    Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom.

Uniqueness

5-(Isoxazol-3-yl)pyrrolidin-2-one is unique due to its combination of isoxazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,2-oxazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H8N2O2/c10-7-2-1-5(8-7)6-3-4-11-9-6/h3-5H,1-2H2,(H,8,10)

InChI Key

OUNFYWHWXJCYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NOC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.